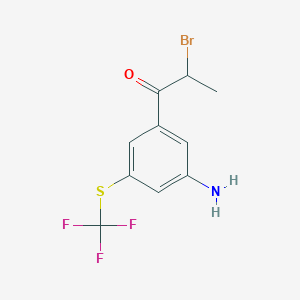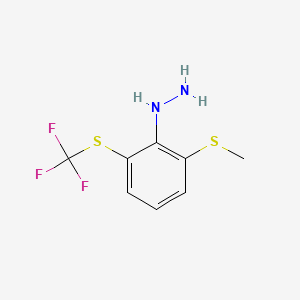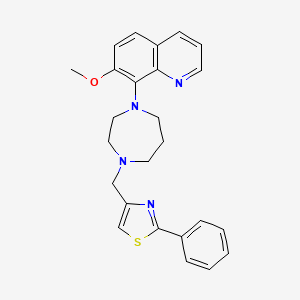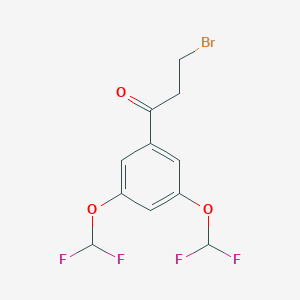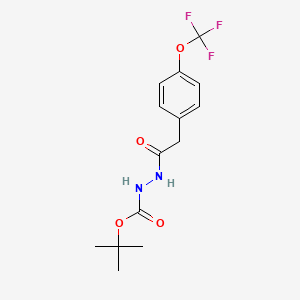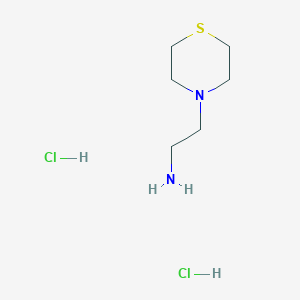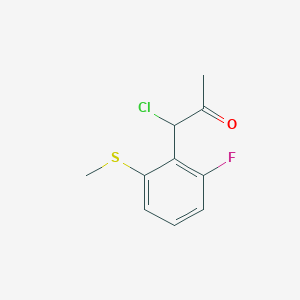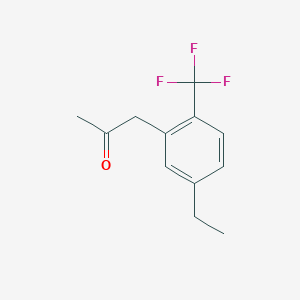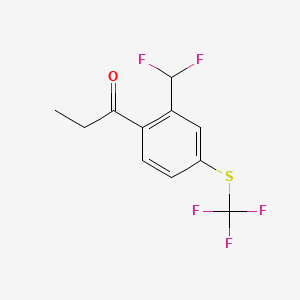
1-(2-(Difluoromethyl)-4-(trifluoromethylthio)phenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Difluoromethyl)-4-(trifluoromethylthio)phenyl)propan-1-one is a chemical compound with the molecular formula C11H9F5OS It is known for its unique structure, which includes both difluoromethyl and trifluoromethylthio groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Difluoromethyl)-4-(trifluoromethylthio)phenyl)propan-1-one typically involves the introduction of difluoromethyl and trifluoromethylthio groups onto a phenyl ring, followed by the formation of the propan-1-one moiety. Common synthetic routes include:
Halogenation: Introduction of halogen atoms to the phenyl ring, followed by substitution reactions to introduce the difluoromethyl and trifluoromethylthio groups.
Condensation Reactions: Formation of the propan-1-one moiety through condensation reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale halogenation and condensation reactions under controlled conditions to ensure high yield and purity. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Difluoromethyl)-4-(trifluoromethylthio)phenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: Conversion of the propan-1-one moiety to carboxylic acids or other oxidized products.
Reduction: Reduction of the carbonyl group to form alcohols.
Substitution: Replacement of the difluoromethyl or trifluoromethylthio groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Compounds with different functional groups replacing the difluoromethyl or trifluoromethylthio groups.
Scientific Research Applications
1-(2-(Difluoromethyl)-4-(trifluoromethylthio)phenyl)propan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-(Difluoromethyl)-4-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways The difluoromethyl and trifluoromethylthio groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors
Comparison with Similar Compounds
Similar Compounds
1-(2-(Difluoromethyl)-3-(trifluoromethylthio)phenyl)propan-1-one: Similar structure with the trifluoromethylthio group at a different position on the phenyl ring.
1-(2-(Difluoromethyl)-5-(trifluoromethylthio)phenyl)propan-1-one: Another positional isomer with the trifluoromethylthio group at the 5-position.
Uniqueness
1-(2-(Difluoromethyl)-4-(trifluoromethylthio)phenyl)propan-1-one is unique due to the specific positioning of the difluoromethyl and trifluoromethylthio groups, which can significantly impact its chemical properties and reactivity compared to its isomers.
Properties
Molecular Formula |
C11H9F5OS |
|---|---|
Molecular Weight |
284.25 g/mol |
IUPAC Name |
1-[2-(difluoromethyl)-4-(trifluoromethylsulfanyl)phenyl]propan-1-one |
InChI |
InChI=1S/C11H9F5OS/c1-2-9(17)7-4-3-6(18-11(14,15)16)5-8(7)10(12)13/h3-5,10H,2H2,1H3 |
InChI Key |
OILIPKPUZXLALN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)SC(F)(F)F)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


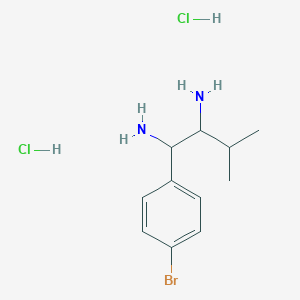
![4-amino-1-[(3R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B14050562.png)
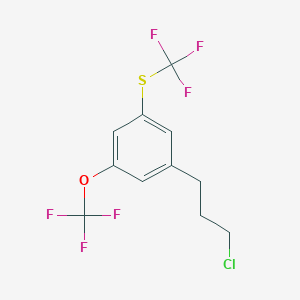
![4H-Thiazolo[5,4-b][1,4]thiazin-5(6H)-one](/img/structure/B14050574.png)

![(5-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B14050588.png)
